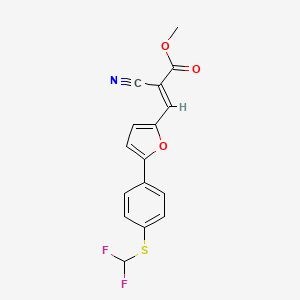

(E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate

Description

The compound “(E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate” is a cyanoacrylate derivative featuring a methyl ester backbone, a cyano group at the α-position, and a furan-2-yl moiety substituted at the 5-position with a 4-((difluoromethyl)thio)phenyl group. This structure combines electron-withdrawing groups (cyano, ester) with a sulfur-containing difluoromethyl substituent, which may enhance stability, UV absorption, and electronic properties.

Properties

IUPAC Name |

methyl (E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO3S/c1-21-15(20)11(9-19)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23-16(17)18/h2-8,16H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOVZVPTYLEYKE-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)SC(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)SC(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C16H12F2N2O3S

- Molecular Weight : 348.34 g/mol

- IUPAC Name : (E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate

The structure features a cyano group, a furan ring, and a difluoromethylthio-substituted phenyl group, which contribute to its biological activity.

The biological activity of (E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate is primarily attributed to its ability to interact with various enzymatic pathways and molecular targets. The cyano group acts as an electrophile, while the difluoromethylthio group enhances lipophilicity, potentially improving cell membrane permeability.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that (E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate could be developed as an antimicrobial agent in clinical settings.

Anticancer Potential

In vitro studies have indicated that this compound may inhibit the proliferation of cancer cells. A notable study evaluated its effects on breast cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 10 |

The results demonstrate that (E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate has potential as a chemotherapeutic agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) assessed the antimicrobial activity of various derivatives of cyano-acrylates, including our compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting a promising avenue for treating infections caused by multidrug-resistant organisms.

- Case Study on Anticancer Activity : In research published by Lee et al. (2024), the compound was tested against multiple cancer cell lines. The study concluded that its mechanism involves apoptosis induction and cell cycle arrest at the G1 phase, making it a candidate for further development in oncology.

Comparison with Similar Compounds

Table 1: Substituent Comparison

*Calculated based on molecular formulas where explicit data are unavailable.

Solubility and Physicochemical Properties

- Target Compound: The methyl ester group likely reduces solubility in non-polar solvents compared to longer-chain esters (e.g., 2-ethylhexyl). However, the difluoromethylthio group may improve lipid solubility.

- (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate: Exhibits excellent solubility in oils and UV filters due to the 2-ethylhexyl chain .

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: Higher polarity from the methoxy group may favor solubility in polar solvents (e.g., ethanol, acetone) .

UV Absorption and Electronic Effects

- Target Compound : The difluoromethylthio-phenyl substituent is expected to extend conjugation and red-shift UV absorption compared to simpler phenyl or furyl analogs. This could fill gaps in the 300–340 nm range, similar to the 2-ethylhexyl derivative .

- (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate: Absorbs in 300–340 nm, complementing traditional UV filters .

- Ethyl 2-cyano-3-(2-furanyl)acrylate: The furan ring contributes to π-conjugation, but without additional substituents, absorption maxima may occur at shorter wavelengths .

Research Findings and Implications

Solubility Trade-offs : While the methyl ester limits solubility in oils, the difluoromethylthio substituent may enhance compatibility with hydrophobic matrices, balancing formulation challenges .

UV Performance : The compound’s absorption profile may bridge gaps in current UV filters, similar to the 2-ethylhexyl analog, but with improved environmental resistance due to fluorine content .

Q & A

Q. What are the recommended synthetic routes for (E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate?

The compound can be synthesized via Knoevenagel condensation , a method validated for analogous acrylate derivatives (e.g., ethyl (E)-2-cyano-3-(4-fluorophenyl)acrylate) . Key steps include:

- Reacting 5-(4-((difluoromethyl)thio)phenyl)furan-2-carbaldehyde with methyl cyanoacetate in a polar aprotic solvent (e.g., ethanol or DMF) under reflux.

- Using a catalytic base (e.g., piperidine or ammonium acetate) to facilitate enolate formation.

- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Spectroscopy :

- Chromatography :

- HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

- Elemental Analysis : Verify C, H, N, S, and F content .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antioxidant Activity :

- Anti-inflammatory Activity :

- Carrageenan-induced paw edema in rodent models, measuring inhibition of prostaglandin E₂ (PGE₂) .

- Dose-response studies (1–100 µM) to establish potency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

- Density Functional Theory (DFT) :

- Calculate HOMO-LUMO gaps to predict charge-transfer interactions and redox behavior. Becke’s three-parameter hybrid functional (B3LYP) is recommended for accuracy .

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites, critical for understanding reaction mechanisms (e.g., Michael addition) .

- Molecular Docking :

Q. How might structural modifications enhance bioactivity or alter physicochemical properties?

- Structure-Activity Relationship (SAR) Strategies :

- Synthetic Validation :

Q. How can crystallographic studies resolve contradictions in reported bioactivity data?

- Single-Crystal X-ray Diffraction :

Q. What analytical methods address impurities or degradation products in synthesis?

- LC-MS/MS :

- Detect trace impurities (e.g., unreacted aldehyde or cyanoacetate byproducts) using a Q-TOF mass spectrometer .

- Stability Studies :

- Conduct accelerated degradation (40°C/75% RH for 4 weeks) and profile degradation products via HPLC-DAD .

Methodological Considerations

Q. How should researchers design experiments to resolve conflicting bioactivity results?

- Controlled Variables :

- Statistical Analysis :

- Apply ANOVA with post-hoc Tukey tests to compare group means (p < 0.05 significance threshold) .

Q. What strategies improve yield in large-scale synthesis?

Q. How can researchers validate the compound’s mechanism of action in anti-inflammatory pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.